![molecular formula C17H16FNO2 B269374 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves the inhibition of specific enzymes and proteins involved in cell proliferation and survival pathways. It has been found to target the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies with minimal side effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves several steps. The first step is the preparation of 2-fluorobenzaldehyde, which is then reacted with 4-[(2-methylprop-2-en-1-yl)oxy]aniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been extensively studied for its potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation and survival pathways. Additionally, it has shown promising results in the treatment of other diseases, such as inflammation and autoimmune disorders.
Eigenschaften
Produktname |
2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |
---|---|
Molekularformel |
C17H16FNO2 |
Molekulargewicht |
285.31 g/mol |
IUPAC-Name |
2-fluoro-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,1,11H2,2H3,(H,19,20) |
InChI-Schlüssel |
NREJKQKAUHOUKI-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Kanonische SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.